Isomahanimbine

Description

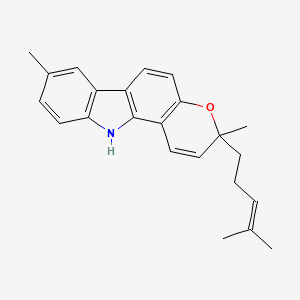

Structure

3D Structure

Properties

IUPAC Name |

3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)6-5-12-23(4)13-11-18-21(25-23)10-8-17-19-14-16(3)7-9-20(19)24-22(17)18/h6-11,13-14,24H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBKHDJPIAYXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317689 | |

| Record name | Mahanimbicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Mahanimbicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28305-77-3 | |

| Record name | Mahanimbicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28305-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mahanimbicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Mahanimbicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 °C | |

| Record name | (+)-Mahanimbicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isomahanimbine: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomahanimbine is a naturally occurring carbazole alkaloid found in Murraya koenigii (L.) Spreng, commonly known as the curry tree. As a member of the carbazole alkaloid family, this compound shares a structural similarity with other bioactive compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound and its closely related isomer, Mahanimbine, are summarized below.

| Property | This compound | Mahanimbine | Data Source |

| Molecular Formula | C₂₃H₂₅NO | C₂₃H₂₅NO | [1] |

| Molecular Weight | 331.4 g/mol | 331.4 g/mol | [1] |

| Melting Point | 142 °C | 94 - 95 °C | [1][2] |

| Boiling Point | Data not available | Data not available | |

| pKa | Data not available | Data not available | |

| Solubility | Soluble in DMSO | Soluble in DMSO | |

| Appearance | Solid | Solid | [2] |

Note: this compound is also referred to as (+)-Mahanimbicine in some databases.[1] It is crucial to distinguish this compound from its isomer, Mahanimbine, as their distinct structures can lead to different physical and biological properties.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges and then stops upon cooling is the boiling point.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Place a small amount of this compound (if in liquid form or dissolved in a high-boiling solvent) into the small test tube.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and the sample are immersed in the oil in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the liquid heats, air will escape from the capillary.

-

When a continuous stream of bubbles emerges from the capillary, stop heating.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. For a basic compound like an alkaloid, the pKa of its conjugate acid is determined.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is half-ionized.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution.

-

Fill the burette with a standardized solution of HCl.

-

Record the initial pH of the this compound solution.

-

Add the HCl solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes significantly and then begins to level off again.

-

Plot the pH versus the volume of HCl added. The pKa can be determined from the midpoint of the steepest part of the titration curve.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on structurally similar carbazole alkaloids, such as Girinimbine and Mahanimbine, provides valuable insights into its potential mechanisms of action. These compounds have been shown to exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

References

A Technical Guide to the Isolation and Purification of Isomahanimbine from Murraya koenigii

Audience: Researchers, scientists, and drug development professionals.

Abstract: Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, is a rich source of carbazole alkaloids, a class of heterocyclic compounds with significant pharmacological potential. Among these, isomahanimbine has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from M. koenigii. It details protocols for extraction, chromatographic separation, and data on yields, supported by workflow visualizations to aid in experimental design and execution.

Introduction

Murraya koenigii, a member of the Rutaceae family, is renowned for its aromatic leaves used in culinary applications and traditional medicine. The plant's medicinal properties are largely attributed to its rich phytochemical profile, particularly its diverse array of carbazole alkaloids. These compounds, including mahanimbine, koenimbine, and this compound, are biosynthesized with varying carbon frameworks and exhibit activities ranging from antimicrobial to anticancer.[1][2] this compound is a pyranocarbazole alkaloid that has been isolated from the leaves and roots of the plant.[3]

The effective isolation and purification of this compound are critical for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This process involves a multi-step approach beginning with solvent extraction to obtain a crude alkaloid mixture, followed by systematic chromatographic techniques to achieve a high degree of purity.

Extraction Methodologies

The initial and most critical step in isolating this compound is the efficient extraction from the plant matrix. The choice of solvent and method significantly impacts the yield and profile of the extracted alkaloids. This compound, being a relatively non-polar alkaloid, is typically extracted using non-polar to moderately polar solvents.

2.1. Plant Material Preparation

-

Collection and Drying: Fresh leaves of M. koenigii are collected and thoroughly washed. They are then shade-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent the degradation of thermolabile compounds.[4][5]

-

Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder and sieved (e.g., through a 120-mesh sieve) to ensure a uniform particle size, which increases the surface area for efficient solvent extraction.[4]

2.2. Experimental Protocol: Soxhlet Extraction Soxhlet extraction is a continuous extraction method suitable for compounds that are thermally stable. It ensures a thorough extraction due to the repeated washing of the plant material with fresh, distilled solvent.

-

Apparatus Setup: Assemble a Soxhlet apparatus with a round-bottom flask, the Soxhlet extractor, and a condenser.

-

Sample Loading: Place approximately 500 g of dried, powdered M. koenigii leaf or stem bark powder into a cellulose thimble.[6]

-

Solvent Addition: Fill the round-bottom flask with a suitable non-polar solvent such as petroleum ether (60-80°C) or hexane.[6][7] The solvent volume should be approximately 1.5 to 2 times the volume of the extractor chamber.

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material. Once the extractor is full, the solvent will siphon back into the round-bottom flask, carrying the dissolved phytochemicals.

-

Duration: Continue the extraction for a period of 6-8 hours to ensure exhaustive extraction.[4][6]

-

Concentration: After extraction, concentrate the resulting miscella (solvent + extract) under reduced pressure using a rotary evaporator to obtain the crude petroleum ether or hexane extract.

2.3. Data on Extraction Yields The yield of carbazole alkaloids is highly dependent on the solvent, extraction method, and geographical source of the plant material. While specific yields for this compound are not always reported independently, data for crude extracts and related alkaloids provide a valuable reference.

| Table 1: Summary of Extraction Data for M. koenigii Alkaloids | ||||

| Extraction Method | Plant Part | Solvent | Reported Compound(s) | Yield/Content |

| Soxhlet Extraction | Leaves | 90% Ethanol | Mahanimbine (in extract) | Not specified |

| Acid-Base Extraction | Leaves | - | Alkaloid-rich fraction | Not specified |

| qNMR Analysis | Leaves | - | This compound | 0.010–0.114 mg/g |

| HPLC-MS/MS Analysis | Not specified | Methanol | Mahanimbine | 7.22–5.62 mg/kg |

Purification Protocols

Following extraction, the crude mixture contains a variety of compounds. Column chromatography is the primary technique used for the separation and purification of individual carbazole alkaloids.[8]

3.1. Experimental Protocol: Silica Gel Column Chromatography This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.[9]

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Plug the bottom of the column with a small piece of cotton wool.[10]

-

Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like hexane.[6][11]

-

Pour the slurry into the column and allow the silica gel to pack uniformly under gravity, gently tapping the column to remove air bubbles. Do not let the column run dry.[10]

-

-

Sample Loading:

-

Take the crude hexane or petroleum ether extract and adsorb it onto a small amount of silica gel (dry loading method).

-

Gently load the dried, sample-adsorbed silica gel onto the top of the packed column.[11]

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent like chloroform or ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:chloroform).[7] this compound is typically isolated from hexane and petroleum ether fractions.[3]

-

-

Fraction Collection:

-

Collect the eluate in fractions of equal volume (e.g., 20-25 mL) in numbered test tubes.

-

-

Monitoring:

-

Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates. Use a solvent system similar to the column's mobile phase (e.g., petroleum ether:chloroform, 7:3 v/v) for development.[7]

-

Visualize the spots under UV light (254 nm).

-

Combine fractions that show a single spot with the same retention factor (Rf) corresponding to this compound.

-

3.2. Final Purification: Preparative HPLC For obtaining high-purity this compound required for pharmacological studies, a final purification step using Preparative High-Performance Liquid Chromatography (Prep-HPLC) may be employed.

-

System: A preparative HPLC system equipped with a suitable column (e.g., C18) is used.[1]

-

Mobile Phase: An isocratic or gradient mobile phase, often consisting of acetonitrile and water or methanol, is developed based on analytical HPLC trials.[12]

-

Injection: The partially purified, combined fractions from column chromatography are dissolved in a suitable solvent and injected into the system.

-

Collection: The peak corresponding to this compound is collected using a fraction collector.

-

Purity Check: The purity of the isolated compound is confirmed using analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).

Visualized Workflow and Biological Context

4.1. This compound Isolation and Purification Workflow The following diagram illustrates the logical flow of the entire process, from raw plant material to the purified compound.

4.2. Biological Context: Signaling Pathways of Related Alkaloids While specific signaling pathways for this compound are not extensively documented, studies on the structurally similar carbazole alkaloid mahanimbine provide valuable insights for drug development professionals. Mahanimbine has been shown to exert anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR and STAT3 pathways.[13][14]

The diagram below illustrates the inhibitory effect of mahanimbine on these oncogenic pathways.

Conclusion

The isolation of pure this compound from Murraya koenigii is a systematic process that relies on the principles of natural product chemistry. The selection of appropriate non-polar solvents for initial extraction, followed by meticulous separation using silica gel column chromatography, forms the core of the purification strategy. The workflow presented in this guide, combining established protocols and quantitative data, serves as a robust framework for researchers aiming to isolate this and other related carbazole alkaloids for further investigation. The biological context provided by the signaling pathways of similar compounds underscores the therapeutic potential that warrants such purification efforts.

References

- 1. banglajol.info [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. phcogj.com [phcogj.com]

- 6. nanoient.org [nanoient.org]

- 7. researchgate.net [researchgate.net]

- 8. column-chromatography.com [column-chromatography.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. researchgate.net [researchgate.net]

- 12. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomahanimbine: A Spectroscopic and Mechanistic Overview for Researchers

An In-depth Technical Guide on the Spectroscopic Data (NMR, MS, IR) and Biological Activity of Isomahanimbine

This compound, a pyranocarbazole alkaloid, is a natural product isolated from plants of the Rutaceae family, notably from the leaves of Bergera koenigii (formerly Murraya koenigii), commonly known as the curry tree, and the stem bark of Murraya euchrestifolia. With a molecular formula of C₂₃H₂₅NO₂ and a molecular weight of 347.4 g/mol , this compound has garnered interest within the scientific community for its potential biological activities. This guide provides a comprehensive summary of the spectroscopic data for this compound, alongside detailed experimental protocols and an exploration of its potential mechanistic pathways.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are crucial for the definitive identification of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.85 | d | 8.0 |

| H-4 | 7.20 | d | 8.0 |

| H-5 | 7.95 | s | |

| H-6 | 7.30 | t | 7.5 |

| H-7 | 7.15 | t | 7.5 |

| H-8 | 7.40 | d | 8.0 |

| NH | 8.10 | br s | |

| H-4' | 5.60 | d | 10.0 |

| H-5' | 6.55 | d | 10.0 |

| H-7' | 3.40 | t | 7.0 |

| H-8' | 1.80 | m | |

| H-9' | 5.15 | t | 7.0 |

| 2'-Me | 1.45 | s | |

| 6'-Me | 1.65 | s | |

| 10'-Me | 1.55 | s | |

| OMe | 3.90 | s |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 118.9 |

| C-2 | 140.2 |

| C-3 | 120.5 |

| C-4 | 109.8 |

| C-4a | 123.5 |

| C-4b | 121.2 |

| C-5 | 119.5 |

| C-6 | 124.0 |

| C-7 | 118.5 |

| C-8 | 110.5 |

| C-8a | 138.0 |

| C-9a | 125.8 |

| C-2' | 77.8 |

| C-3' | 129.5 |

| C-4' | 122.0 |

| C-5' | 128.0 |

| C-6' | 132.0 |

| C-7' | 22.5 |

| C-8' | 40.8 |

| C-9' | 124.5 |

| 2'-Me | 25.5 |

| 6'-Me | 17.8 |

| 10'-Me | 25.8 |

| OMe | 55.6 |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The fragmentation pattern of this compound is characteristic of its pyranocarbazole structure.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity, %) | Fragmentation |

| [M]⁺ | 347 (100) | Molecular Ion |

| [M-15]⁺ | 332 (45) | Loss of CH₃ |

| [M-69]⁺ | 278 (30) | Loss of C₅H₉ (isoprenyl side chain fragment) |

| [M-83]⁺ | 264 (25) | Loss of C₆H₁₁ (isoprenyl side chain fragment) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3430 | N-H stretching |

| 2925, 2855 | C-H stretching (aliphatic) |

| 1640 | C=C stretching (aromatic) |

| 1590 | C=C stretching (aromatic) |

| 1460 | C-H bending |

| 1240 | C-O stretching (ether) |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies:

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm).

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) is commonly used to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways based on the observed fragment ions.

Infrared Spectroscopy

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and records the absorbance or transmittance of the sample.

-

Data Interpretation: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Potential Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound are still under active investigation, studies on structurally related carbazole alkaloids, such as mahanimbine and girinimbine, provide valuable insights into its potential mechanisms of action, particularly in the context of cancer research. These related compounds have been shown to influence key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the critical pathways implicated in the anticancer effects of related carbazole alkaloids is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in various cancers and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis. It is plausible that this compound may exert its effects by inhibiting key components of this pathway.

Another relevant signaling cascade is the STAT3 pathway . Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a promising strategy for cancer therapy, and it is a potential target for this compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related compounds.

Isomahanimbine: A Technical Guide to its Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomahanimbine is a carbazole alkaloid, a class of nitrogen-containing heterocyclic organic compounds, naturally found in Murraya koenigii, commonly known as the curry leaf tree. This plant is integral to traditional medicine systems, particularly in South Asia, and has been a subject of scientific investigation for its rich phytochemical profile and diverse pharmacological activities. This compound, alongside other carbazole alkaloids like mahanimbine and girinimbine, contributes to the therapeutic potential of Murraya koenigii. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its study, and an exploration of its potential biological activities, with a focus on relevant signaling pathways.

Natural Sources and Abundance of this compound

The primary natural source of this compound is the plant Murraya koenigii (L.) Spreng, belonging to the Rutaceae family.[1][2] Different parts of the plant, including the leaves and roots, have been reported to contain this alkaloid.[1][3]

The abundance of this compound in Murraya koenigii can vary depending on several factors, including the geographical location, climatic conditions, and the specific part of the plant being analyzed. A comprehensive study quantifying carbazole alkaloids in Murraya koenigii leaves from 34 different natural populations across six climatic zones in India reported a significant range for the natural abundance of this compound.

Table 1: Quantitative Abundance of this compound in Murraya koenigii Leaves

| Plant Part | Abundance (mg/g of dry weight) | Analytical Method | Reference |

| Leaves | 0.491 - 3.791 | UPLC/MS/MS | [4][5] |

This variability highlights the importance of standardized sourcing and quality control for research and potential drug development purposes.

Experimental Protocols

Isolation of this compound from Murraya koenigii

While a universally standardized, step-by-step protocol for the exclusive isolation of this compound is not extensively detailed in the available literature, a general methodology can be inferred from the successful isolation of various carbazole alkaloids from Murraya koenigii. The following protocol outlines a logical workflow based on reported extraction and purification techniques.[6][7] Optimization of specific parameters will be necessary for maximizing the yield and purity of this compound.

1. Extraction:

-

Sample Preparation: Air-dried and powdered leaves of Murraya koenigii are used as the starting material.

-

Solvent Extraction: Soxhlet extraction or maceration is performed using a non-polar solvent such as hexane or petroleum ether.[6][8][9] This initial extraction is effective in isolating a crude mixture of carbazole alkaloids, including this compound.

2. Purification using Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh) is commonly used as the adsorbent in the column.

-

Mobile Phase: A gradient of non-polar to moderately polar solvents is employed for elution. The process typically starts with a non-polar solvent like petroleum ether or hexane, and the polarity is gradually increased by adding solvents such as ethyl acetate or chloroform.[7]

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound may require further purification steps, such as recrystallization or preparative TLC, to obtain the pure compound.

Quantification of this compound using UPLC/MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) method has been developed for the quantitative analysis of this compound in Murraya koenigii leaves.[4]

1. Sample Preparation:

-

Dried leaf powder is extracted with a suitable solvent (e.g., methanol) using ultrasonication.

-

The extract is then filtered and diluted to an appropriate concentration for analysis.

2. UPLC/MS/MS Conditions:

-

Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18).

-

Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile and water with additives like formic acid.

-

Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the accurate quantification of this compound.

3. Method Validation:

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results.

Table 2: UPLC/MS/MS Method Parameters for this compound Quantification

| Parameter | Value | Reference |

| Linearity (r²) | >0.9995 | [4][5] |

| LOD | 0.003 - 0.248 ng/mL | [4][5] |

| LOQ | 0.009 - 0.754 ng/mL | [4][5] |

| Recovery | 88.803 - 103.729 % | [4][5] |

Biological Activities and Potential Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently limited, its structural similarity to other well-studied carbazole alkaloids from Murraya koenigii, such as mahanimbine and girinimbine, provides a strong basis for hypothesizing its biological activities. These related compounds have been shown to exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Activity

This compound has demonstrated cytotoxic activity against cancer cell lines. A study reported the IC₅₀ value of this compound against CLS-354 oral squamous carcinoma cells to be 15.0 µM, which was comparable to the anticancer drug cisplatin (IC₅₀ value of 16.3 µM).[10]

Potential Signaling Pathways

Based on the known activities of structurally similar carbazole alkaloids, the following signaling pathways are potential targets for this compound:

-

AKT/mTOR Pathway: Mahanimbine has been shown to inhibit the AKT/mTOR signaling pathway in pancreatic cancer cells.[11][12] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

MEK/ERK Pathway: Girinimbine has been demonstrated to inhibit the MEK/ERK signaling pathway. This pathway is another critical regulator of cell proliferation, differentiation, and survival. Its inhibition can lead to the suppression of tumor growth.

-

STAT3 Pathway: Both mahanimbine and girinimbine have been shown to inhibit the STAT3 signaling pathway.[11] STAT3 is a transcription factor that plays a key role in tumor cell survival, proliferation, and angiogenesis. Its inhibition is a promising strategy for cancer therapy.

Conclusion and Future Directions

This compound is a readily available carbazole alkaloid from Murraya koenigii with demonstrated anticancer potential. While quantitative methods for its analysis are established, further research is needed to develop a standardized and efficient protocol for its specific isolation and purification. The significant biological activities of its structural analogs strongly suggest that this compound may also modulate critical signaling pathways involved in cancer progression, such as the AKT/mTOR, MEK/ERK, and STAT3 pathways. Future studies should focus on elucidating the precise molecular mechanisms of this compound's action to fully realize its potential as a lead compound for the development of novel therapeutics. This will require in-depth investigations into its effects on these and other signaling cascades, as well as comprehensive preclinical and clinical evaluations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Mahanimbine Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcog.com [phcog.com]

- 10. japsonline.com [japsonline.com]

- 11. japsonline.com [japsonline.com]

- 12. mdpi.com [mdpi.com]

The Biosynthesis of Isomahanimbine: A Technical Guide for Researchers

Abstract

Isomahanimbine, a pyranocarbazole alkaloid found in Bergera koenigii (formerly Murraya koenigii), has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and enabling the discovery of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic transformations, and relevant intermediate compounds. This document also outlines established experimental protocols for the analysis of carbazole alkaloids and presents available quantitative data.

Introduction

Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds, are predominantly found in plants of the Rutaceae family. Among these, pyranocarbazole alkaloids, characterized by a pyran ring fused to the carbazole nucleus, exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound is a prominent member of this group, and its intricate molecular architecture presents a fascinating case study in plant secondary metabolism. This guide aims to consolidate the current understanding of its formation in plants, providing a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the shikimate pathway, leading to the formation of the core carbazole structure, which is subsequently modified through prenylation and cyclization reactions. While the complete enzymatic cascade has not been fully elucidated in B. koenigii, a putative pathway can be constructed based on known precursors and analogous biosynthetic routes.

Formation of the Carbazole Skeleton: 3-Methylcarbazole

The foundational precursor for a vast number of carbazole alkaloids, including this compound, is 3-methylcarbazole.[1] Its biosynthesis is proposed to initiate from primary metabolites derived from the shikimate pathway. The key building blocks are anthranilic acid and isopentenyl pyrophosphate (IPP) or its isomer dimethylallyl pyrophosphate (DMAPP).

A proposed pathway for the formation of 3-methylcarbazole involves the condensation of anthranilic acid with an unknown four-carbon unit, likely derived from the MEP or MVA pathway, followed by cyclization and decarboxylation. While the specific enzymes catalyzing these steps in plants are yet to be characterized, the overall transformation is a critical entry point into carbazole alkaloid biosynthesis.

Prenylation of the Carbazole Core

Following the formation of 3-methylcarbazole, the next crucial step is the attachment of a prenyl group, a C5 isoprene unit derived from DMAPP. This reaction is catalyzed by a prenyltransferase. In the case of this compound, a geranyl pyrophosphate (GPP), a C10 isoprenoid, is the likely prenyl donor. The geranyl group is attached to the C-4 position of the 3-methylcarbazole ring. While the specific plant-based prenyltransferase for this reaction has not been isolated, studies on bacterial carbazole biosynthesis have identified squalene synthase-like enzymes that catalyze the prenylation of carbazole-containing substrates.[2]

Oxidative Cyclization to the Pyran Ring

The final key step in the formation of the pyranocarbazole scaffold of this compound is the oxidative cyclization of the geranyl-substituted carbazole intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. This class of enzymes is well-known to be involved in the late stages of alkaloid biosynthesis, often performing complex cyclization reactions.[3] The enzyme would catalyze a regio- and stereospecific cyclization to form the pyran ring, yielding this compound.

Quantitative Data

Quantitative analysis of carbazole alkaloids in B. koenigii has been performed, providing insights into the accumulation of these compounds in different plant tissues. The concentration of this compound can vary depending on geographical location and plant part.

| Carbazole Alkaloid | Plant Part | Concentration Range (mg/g dry weight) | Reference |

| This compound | Leaves | 0.491 - 3.791 | [4] |

| Mahanimbine | Leaves | 0.13 - 0.42% (w/w) | [5] |

| Koenimbine | Leaves | 0.04 - 0.69% (w/w) | [5] |

| Girinimbine | Leaves | Not specified in this format | |

| Mahanine | Leaves | Not specified in this format |

Note: The data presented is a compilation from different studies and methodologies, which may lead to variations. Direct comparison should be made with caution.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of analytical and molecular biology techniques. Below are generalized protocols for key experiments.

Extraction and Quantification of Carbazole Alkaloids

Objective: To extract and quantify this compound and other carbazole alkaloids from plant material.

Methodology:

-

Sample Preparation: Air-dry plant material (leaves, stems, roots) and grind into a fine powder.

-

Extraction: Perform soxhlet extraction or ultrasonication with a suitable solvent such as methanol, ethanol, or a mixture of chloroform and methanol.

-

Purification: The crude extract can be subjected to column chromatography on silica gel or Sephadex LH-20 for initial fractionation.

-

Quantification: Utilize High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector.[4][5]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is employed for optimal separation.

-

Detection: PDA detection allows for the identification of compounds based on their UV spectra, while MS provides mass information for confirmation.

-

Quantification: Use a calibration curve generated from an authentic standard of this compound.

-

Identification of Biosynthetic Genes

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis.

Methodology:

-

Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on different tissues of B. koenigii that accumulate varying levels of this compound.

-

Differential Gene Expression: Identify genes that are highly expressed in tissues with high this compound content.

-

Candidate Gene Selection: Search the differentially expressed genes for sequences homologous to known enzyme families involved in alkaloid biosynthesis, such as prenyltransferases and cytochrome P450 monooxygenases.

-

Gene Cloning and Functional Characterization:

-

Clone the full-length cDNA of candidate genes.

-

Express the recombinant proteins in a heterologous host system (e.g., E. coli or yeast).

-

Perform in vitro enzyme assays using the purified recombinant enzyme and hypothesized substrates (e.g., 3-methylcarbazole and GPP for a prenyltransferase).

-

Analyze the reaction products using HPLC or LC-MS to confirm enzyme activity.

-

Regulatory Mechanisms

The biosynthesis of plant secondary metabolites, including alkaloids, is tightly regulated by a complex network of transcription factors and signaling molecules in response to developmental cues and environmental stimuli. While specific regulatory factors for this compound biosynthesis have not been identified, it is likely that transcription factors from families such as MYB, bHLH, and WRKY are involved, as they are known to regulate other alkaloid biosynthetic pathways. Further research is needed to unravel the intricate regulatory network governing the production of this compound in B. koenigii.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the specific prenyltransferase and cytochrome P450 monooxygenase involved in the later stages of the pathway. A deeper understanding of the regulatory mechanisms will also be crucial for developing strategies to enhance the production of this valuable alkaloid through metabolic engineering or synthetic biology approaches. The methodologies and data presented in this guide offer a starting point for researchers to contribute to this exciting field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Basis for the Prenylation Reaction of Carbazole-Containing Natural Products Catalyzed by Squalene Synthase-Like Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomahanimbine: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomahanimbine, a pyranocarbazole alkaloid isolated from the plant Murraya koenigii (curry tree), has emerged as a compound of significant interest in phytochemical and pharmacological research. As a member of the carbazole alkaloid family, which is known for a wide array of biological effects, this compound has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The document synthesizes current scientific literature to serve as a foundational resource for researchers in oncology, pharmacology, and natural product-based drug discovery.

Anticancer Activity

The most extensively studied biological activity of this compound is its potential as an anticancer agent. Research has highlighted its efficacy against specific cancer types, particularly oral squamous cell carcinoma, including multidrug-resistant variants.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified against human oral squamous carcinoma cells. The half-maximal inhibitory concentration (IC50) value provides a measure of its potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | CLS-354 | Oral Squamous Carcinoma | 15.0 | [1] |

Note: this compound has also shown potent cytotoxic effects against the multidrug-resistant oral squamous carcinoma cell line CLS-354/DX, which overexpresses multidrug resistance-associated protein 1 (MRP1)[2].

Mechanism of Action: Induction of Apoptosis and Autophagy

This compound exerts its anticancer effects through a multi-faceted mechanism involving the induction of cellular stress and programmed cell death pathways. In multidrug-resistant human oral squamous cell carcinoma cells, this compound treatment triggers a cascade of molecular events leading to cell death.

The primary mechanism involves the induction of Endoplasmic Reticulum (ER) Stress . This is followed by the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of p38 MAPK serves as a critical node, simultaneously initiating two distinct cell death mechanisms:

-

Apoptosis: A programmed cell death pathway characterized by the activation of caspases and cleavage of essential cellular proteins like Poly(ADP-ribose) polymerase (PARP)[2].

-

Autophagy: A cellular self-degradation process that, in this context, contributes to cell death rather than survival[2].

This dual induction of apoptosis and autophagic cell death underscores the robust cytotoxic potential of this compound, particularly in cancers that have developed resistance to conventional chemotherapeutic agents[2].

Other Potential Biological Activities

While less characterized than its anticancer effects, preliminary evidence suggests this compound shares other biological activities common to carbazole alkaloids.

Anti-inflammatory Activity

This compound, in conjunction with other carbazole alkaloids from Murraya koenigii, has been reported to possess cyclooxygenase (COX) inhibitory properties, suggesting a potential role in modulating inflammatory pathways[2]. The inhibition of COX enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Further research is required to quantify the specific inhibitory constants (Ki) and selectivity of this compound for COX-1 and COX-2 isoforms.

Antioxidant Activity

Review studies have indicated that this compound may contribute to improving the levels of protective antioxidants in biological systems[2]. However, specific quantitative data from standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging are not yet available for the pure compound.

Antimicrobial Activity

The antimicrobial potential of this compound has not been specifically detailed. However, other alkaloids isolated from Murraya koenigii, such as mahanimbine and girinimbine, have demonstrated antimicrobial effects[3]. This suggests that this compound could be a candidate for future antimicrobial screening.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the evaluation of this compound's biological activities.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 2-4 hours until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is identified as the lowest concentration of this compound in which no visible growth (turbidity) is observed[4][5].

Pharmacokinetics

To date, specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been reported in the scientific literature. Research on the bioavailability and metabolic fate of other carbazole alkaloids, such as mahanine, is available and suggests that these compounds can be absorbed orally, but further investigation is required to understand the specific in vivo behavior of this compound[6].

Conclusion and Future Directions

This compound is a promising carbazole alkaloid with well-documented anticancer activity against oral squamous cell carcinoma, including multidrug-resistant phenotypes. Its mechanism of action, involving the induction of ER stress and subsequent p38 MAPK-mediated apoptosis and autophagy, presents a compelling avenue for the development of novel cancer therapeutics.

Future research should focus on several key areas:

-

Broad-Spectrum Anticancer Screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines to identify other potential therapeutic targets.

-

Quantitative Bioactivity Studies: Determining the specific MIC values against a range of pathogenic microbes and quantifying its antioxidant capacity using standard assays.

-

In Vivo Efficacy and Pharmacokinetics: Conducting animal studies to validate the in vitro anticancer activity, establish a safety profile, and characterize the pharmacokinetic properties of this compound.

-

Mechanism Elucidation: Further investigating the molecular targets and signaling pathways involved in its anti-inflammatory and other potential biological activities.

A deeper understanding of these aspects will be crucial for translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. idexx.dk [idexx.dk]

- 6. Phytochemical portfolio and anticancer activity of Murraya koenigii and its primary active component, mahanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary in vitro screening of Isomahanimbine

An In-Depth Technical Guide to the Preliminary In Vitro Screening of Isomahanimbine

Introduction

This compound is a pyranocarbazole alkaloid, a class of secondary metabolites found in Bergera koenigii (formerly Murraya koenigii), commonly known as the curry tree.[1] This plant is a rich source of various carbazole alkaloids which have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.[2][3] Preliminary in vitro screening is a critical first step in evaluating the therapeutic potential of this compound. This guide provides a technical overview of the key assays, experimental protocols, and potential mechanisms of action for researchers and drug development professionals investigating this compound.

Data Presentation: Biological Activities of this compound and Related Alkaloids

Quantitative data from in vitro studies are essential for comparing the potency of different compounds. The following tables summarize the reported biological activities of this compound and other structurally related carbazole alkaloids from Bergera koenigii.

Table 1: Cytotoxic Activity of Carbazole Alkaloids

| Compound | Cell Line | Assay | IC50 Value | Citation |

|---|---|---|---|---|

| Mahanimbine | MCF-7 (Breast Cancer) | MTT | 14 ± 0.2 µM | [4] |

| MDA-MB-231 (Breast Cancer) | MTT | 21.5 ± 0.8 µM | [4] | |

| MCF-10A (Non-cancerous) | MTT | 30.5 ± 1.4 µM | [4] | |

| Girinimbine | A549 (Lung Cancer) | MTT | 6.2 µg/mL | [5] |

| Mahanine | Multiple Cancer Lines | MTT | Data available | [3][6] |

| This compound | Not specified | Not specified | Data not available | |

Table 2: Anti-inflammatory and Antioxidant Activity

| Compound | Assay Type | Method | Result | Citation |

|---|---|---|---|---|

| This compound | Anti-inflammatory | COX-Inhibitory Activity | Active | [2] |

| Mahanimbine | Antioxidant | Not specified | Active at 33.1 µg/mL | [7] |

| Girinimbine | Antioxidant | Ferric Thiocyanate | Strong activity | [8] |

| Girinimbine | Antioxidant | Trolox Equivalent | 20 µg/mL ≈ 82.17 µM Trolox | [9] |

| Mahanimbine | Anti-inflammatory | COX Activity (in vivo) | Reduced total COX activity |[10] |

Table 3: Antimicrobial Activity

| Compound | Microorganism | Assay | MIC / Zone of Inhibition | Citation |

|---|---|---|---|---|

| Mahanimbine | Staphylococcus aureus | Not specified | Potent inhibition | [3] |

| Pseudomonas aeruginosa | MIC | 25.0–175.0 µg/mL | [3] | |

| Klebsiella pneumoniae | MIC | 25.0–175.0 µg/mL | [3] | |

| Mohanimbine | Staphylococcus aureus | Agar Diffusion | Strong activity | [11] |

| This compound | Not specified | Not specified | Data not available | |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro screening results. The following are generalized protocols for key assays based on standard laboratory practices.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1%.[12] Replace the old medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12]

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[13][14]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate an electron, it is reduced to the colorless or pale yellow diphenylpicrylhydrazine.[14]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 2.85 mL of DPPH reagent (in methanol) and 0.15 mL of the test extract at various concentrations.[13]

-

Incubation: Incubate the samples at 37°C for 15-30 minutes in the dark.[13]

-

Absorbance Reading: Measure the absorbance at 517 nm against a blank (methanol).[13]

-

Data Analysis: Calculate the percentage of radical scavenging activity. The results can be expressed as an IC50 value or as Trolox equivalents (TE).[13]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in stimulated macrophage cells.

Principle: Macrophages (e.g., RAW 264.7) produce nitric oxide when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the target microorganism is added. Growth is assessed after incubation.[15]

Methodology:

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and further dilute it. Add the inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[15]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: Experimental workflow for the in vitro screening of this compound.

Caption: Plausible anticancer signaling pathway for this compound.

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. Mahanimbine Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. repositorio.usp.br [repositorio.usp.br]

- 13. Physicochemical, Antioxidant, and Antimicrobial Properties of Three Medicinal Plants from the Western Part of the Rhodope Mountains, Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Toxicological Profile of Isomahanimbine and Related Carbazole Alkaloids from Murraya koenigii

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isomahanimbine, a carbazole alkaloid isolated from the leaves of Murraya koenigii (L.) Spreng., commonly known as the curry tree, has garnered interest for its potential pharmacological activities. As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding preclinical and clinical development. This technical guide provides a comprehensive overview of the available toxicological data for crude extracts of Murraya koenigii, which contain this compound, and for related, more extensively studied carbazole alkaloids from the same source, such as mahanimbine and girinimbine. Due to a scarcity of toxicological studies focusing specifically on isolated this compound, this document extrapolates potential toxicological characteristics from data on these related compounds and extracts.

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicity data, detailed experimental methodologies, and visual representations of experimental workflows and cellular pathways.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from acute, sub-acute, and in vitro cytotoxicity studies of Murraya koenigii extracts and their constituent alkaloids.

Table 1: Acute Toxicity Studies of Murraya koenigii Extracts

| Extract Type | Animal Model | Route of Administration | LD50 (mg/kg) | Observations | Reference |

| Crude Powder (MCR) | Swiss albino mice | Oral | > 9000 | No mortality; mild irritability and stereotypy at higher doses.[1] | [1] |

| Methanol Extract (MME) | Swiss albino mice | Oral | > 9000 | No mortality; hypoactivity at higher doses.[1] | [1] |

| Ethanolic Extract | Wistar rats | Oral | > 2000 | No mortality or signs of toxicity. | [2] |

| Mahanine-Enriched Fraction (MEF) | Mice | Oral | > 5000 | No clinical signs of toxicity or mortality.[3] | [3] |

Table 2: Sub-Acute and Chronic Toxicity Studies of Murraya koenigii Extracts

| Extract Type | Animal Model | Dose (mg/kg/day) | Duration | Key Findings | Reference |

| Ethanolic Extract | Wistar rats | 300, 500, 900 | 28 days | Increased hemoglobin; decreased body weight, cholesterol, and glucose at 500 & 900 mg/kg. Mild congestion in all groups; hemorrhage and lymphocyte infiltration at 900 mg/kg.[2] | [2] |

| Mahanine-Enriched Fraction (MEF) | Mice | 300 | 28, 90, and 180 days | No significant clinical signs of toxicity, behavioral changes, mortality, or alterations in organ weights, serum biochemistry, and hematological parameters.[3] | [3] |

Table 3: In Vitro Cytotoxicity of Murraya koenigii Extracts and Related Alkaloids

| Substance | Cell Line | Assay | IC50 | Reference |

| Aqueous Extract | Caco-2 (colon adenocarcinoma) | LDH Release | - | 45.83% LDH release at 0.8 µg/mL after 24h.[4] |

| Aqueous Extract | HepG2 (liver carcinoma) | LDH Release | - | 15.74% LDH release at 0.8 µg/mL after 12h, suggesting low acute cytotoxicity.[4] |

| Mahanimbine | MCF-7 (breast cancer) | MTT Assay | 14 µM | Induces apoptosis via mitochondrial pathway. |

| Girinimbine | A549 (lung cancer) | MTT Assay | 6.2 µg/mL | High cytotoxicity.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections describe the protocols for key experiments cited in this guide.

Acute Oral Toxicity Study (As per OECD Guideline 420)

This protocol is designed to assess the short-term toxicity of a substance when administered in a single oral dose.

-

Animal Selection: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) of a single sex are used.[1][3]

-

Housing and Acclimatization: Animals are housed in standard cages under controlled environmental conditions (22 ± 3 °C, 50-60% humidity, 12h light/dark cycle) for at least 5 days prior to the experiment to allow for acclimatization.[1]

-

Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld) for 3-4 hours.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used, with a starting dose typically of 2000 mg/kg.[3]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

28-Day Repeated Dose Oral Toxicity Study (As per OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

-

Animal Selection and Grouping: Healthy young adult rats (male and female) are randomly assigned to control and treatment groups (typically 3 dose levels).[2]

-

Dose Administration: The test substance is administered orally by gavage daily for 28 days. The control group receives the vehicle only.[2]

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.

-

Hematology and Clinical Biochemistry: At the end of the treatment period, blood samples are collected for analysis of hematological parameters (e.g., RBC, WBC, hemoglobin) and clinical biochemistry parameters (e.g., ALT, AST, creatinine, bilirubin).[2]

-

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test substance (e.g., this compound extract) and incubated for a specified period (e.g., 24, 48 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Caption: Workflow for an acute oral toxicity study based on OECD guidelines.

References

- 1. ijpsi.org [ijpsi.org]

- 2. remedypublications.com [remedypublications.com]

- 3. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

Methodological & Application

Application Notes and Protocols: Isomahanimbine MTT Assay for Cell Viability